Cas no 147438-69-5 (2-Propen-1-ol,2-methyl-3-(2-methyl-4-oxazolyl)-, (2E)-)
147438-69-5 structure
Product Name:2-Propen-1-ol,2-methyl-3-(2-methyl-4-oxazolyl)-, (2E)-
CAS-nummer:147438-69-5
MF:C8H11NO2
MW:153.178442239761
CID:100760
PubChem ID:10920710
Update Time:2025-04-18
2-Propen-1-ol,2-methyl-3-(2-methyl-4-oxazolyl)-, (2E)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propen-1-ol,2-methyl-3-(2-methyl-4-oxazolyl)-, (2E)-
- 2-METHYL-3-(2-METHYL(1,3-OXAZOLYL))-PROPENOL
- 2-methyl-3-(2-methyl-1,3-oxazol-4-yl)prop-1-en-1-ol
- (E)-2-methyl-3-(2-methyl-oxazol-4-yl)-prop-2-en-1-ol
- 2-methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-en-1-ol
- 2-Propen-1-ol,2-methyl-3-(2-methyl-4-oxazolyl)-,(2E)
- 2-Propen-1-ol,2-methyl-3-(2-methyl-4-oxazolyl)-,(E)
- AKOS006275795
- AC-11859
- 147438-69-5
-
- Inchi: 1S/C8H11NO2/c1-6(4-10)3-8-5-11-7(2)9-8/h3,5,10H,4H2,1-2H3/b6-3+
- InChI-sleutel: GJJQUKGVWVCDSC-ZZXKWVIFSA-N
- LACHT: O1C=C(/C=C(\C)/CO)N=C1C
Berekende eigenschappen
- Exacte massa: 153.07900
- Monoisotopische massa: 153.078978594g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 156
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.2
- Topologisch pooloppervlak: 46.3Ų
Experimentele eigenschappen
- Dichtheid: 1.122
- Kookpunt: 277.976°C at 760 mmHg
- Vlampunt: 121.916°C
- Brekindex: 1.548
- PSA: 46.26000
- LogboekP: 1.37860
2-Propen-1-ol,2-methyl-3-(2-methyl-4-oxazolyl)-, (2E)- Gerelateerde literatuur
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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